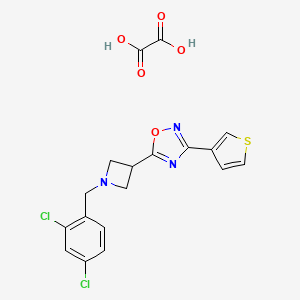

![molecular formula C21H22ClN3O2 B2361664 N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574584-05-6](/img/structure/B2361664.png)

N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

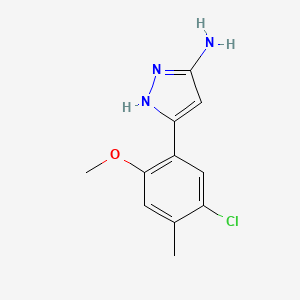

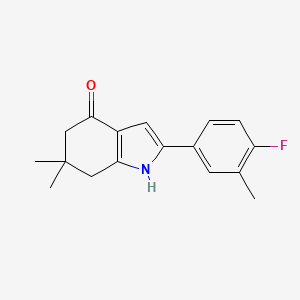

“N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

Quinazolinones can be synthesized by various methods. For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of quinazolinones, including “N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, can be analyzed using various spectroscopic techniques. For instance, the presence of functional groups can be analyzed using FT-IR spectra . Molecular structural information for the compounds can be analyzed by 1H-NMR spectroscopy .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation .Applications De Recherche Scientifique

Anti-Cancer & Anti-Proliferative Activity

Quinazoline derivatives have been extensively studied for their anti-cancer properties. They are known to inhibit various cancer cell lines by interfering with cell signaling pathways that are crucial for cell proliferation . This compound could potentially target specific receptors or enzymes involved in cancer cell growth, providing a pathway for developing new anti-cancer drugs.

Anti-Microbial Activity

The structural framework of quinazoline allows for the development of compounds with significant anti-microbial properties. These derivatives can be designed to target bacterial and fungal strains, offering a new avenue for antibiotic and antifungal medication development .

Anti-Convulsant Activity

Quinazoline derivatives have shown promise as anti-convulsants. Their ability to modulate neurotransmitter activity in the brain could be harnessed to treat various forms of epilepsy and other seizure disorders .

Anti-Tuberculosis Activity

Given the rising concern of drug-resistant tuberculosis, quinazoline derivatives offer a new hope in the treatment of this disease. They can be tailored to inhibit mycobacterial growth, contributing to the arsenal against tuberculosis .

Anti-Malarial Activity

The fight against malaria could benefit from the development of quinazoline-based compounds. Their potential to disrupt the life cycle of Plasmodium species makes them candidates for new anti-malarial drugs .

Anti-HIV Activity

Quinazoline derivatives have been explored for their potential to inhibit HIV replication. By targeting specific stages of the viral life cycle, these compounds could serve as a basis for new anti-retroviral therapies .

Anti-Inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives can be utilized in the treatment of chronic inflammatory diseases. They may inhibit key inflammatory mediators, providing relief from symptoms and slowing disease progression .

Anti-Diabetic Activity

Research has indicated that quinazoline derivatives can influence insulin signaling pathways, offering a potential therapeutic approach for diabetes management. These compounds could be optimized to improve glucose homeostasis and reduce diabetic complications .

Orientations Futures

Quinazolinones have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research could focus on modifying the synthetic route, structural activity, and toxicological barriers for the enhanced pharmacological efficiency of synthetic antibiotics .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVDJBBTBYJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)

![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)

![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)